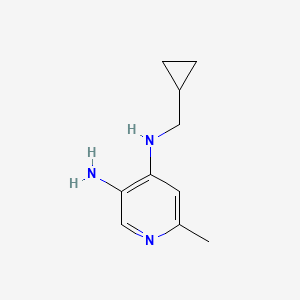
N4-(Cyclopropylmethyl)-6-methylpyridine-3,4-diamine
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
N4-(Cyclopropylmethyl)-6-methylpyridine-3,4-diamine is an organic compound that belongs to the class of pyridine derivatives This compound is characterized by the presence of a cyclopropylmethyl group attached to the nitrogen atom at the fourth position and a methyl group at the sixth position of the pyridine ring
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of N4-(Cyclopropylmethyl)-6-methylpyridine-3,4-diamine typically involves the following steps:
Starting Materials: The synthesis begins with commercially available starting materials such as 6-methylpyridine-3,4-diamine and cyclopropylmethyl chloride.
Reaction Conditions: The reaction is carried out in the presence of a base, such as sodium hydride or potassium carbonate, in an aprotic solvent like dimethylformamide (DMF) or tetrahydrofuran (THF).
Procedure: The cyclopropylmethyl chloride is added dropwise to a solution of 6-methylpyridine-3,4-diamine in the solvent, followed by the addition of the base. The reaction mixture is stirred at room temperature or slightly elevated temperatures (50-60°C) for several hours.
Workup: After the reaction is complete, the mixture is quenched with water and extracted with an organic solvent such as ethyl acetate. The organic layer is dried over anhydrous sodium sulfate and concentrated under reduced pressure to obtain the crude product.
Purification: The crude product is purified by column chromatography or recrystallization to yield pure this compound.
Industrial Production Methods
Industrial production methods for this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process.
化学反应分析
Types of Reactions
N4-(Cyclopropylmethyl)-6-methylpyridine-3,4-diamine can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide to form corresponding N-oxides.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride to yield reduced derivatives.
Substitution: The compound can undergo nucleophilic substitution reactions, where the cyclopropylmethyl group can be replaced by other nucleophiles such as amines or thiols.
Common Reagents and Conditions
Oxidation: Potassium permanganate in aqueous solution or hydrogen peroxide in the presence of a catalyst.
Reduction: Lithium aluminum hydride in anhydrous ether or sodium borohydride in methanol.
Substitution: Nucleophiles such as amines or thiols in the presence of a base like triethylamine or sodium hydroxide.
Major Products Formed
Oxidation: this compound N-oxide.
Reduction: Reduced derivatives of this compound.
Substitution: Substituted derivatives where the cyclopropylmethyl group is replaced by other functional groups.
科学研究应用
N4-(Cyclopropylmethyl)-6-methylpyridine-3,4-diamine has several scientific research applications, including:
Medicinal Chemistry: The compound is investigated for its potential as a pharmacophore in the design of new drugs, particularly for targeting specific enzymes or receptors.
Biological Studies: It is used in studies to understand its interaction with biological macromolecules such as proteins and nucleic acids.
Materials Science: The compound is explored for its potential use in the development of novel materials with specific electronic or optical properties.
Chemical Biology: It serves as a tool compound in chemical biology to study cellular processes and pathways.
作用机制
The mechanism of action of N4-(Cyclopropylmethyl)-6-methylpyridine-3,4-diamine involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may act as an inhibitor or activator, modulating the activity of the target protein. The pathways involved can include signal transduction, gene expression, or metabolic processes, depending on the specific application.
相似化合物的比较
Similar Compounds
- N4-(Cyclopropylmethyl)-6-methylpyridine-2,3-diamine
- N4-(Cyclopropylmethyl)-6-methylpyridine-3,5-diamine
- N4-(Cyclopropylmethyl)-6-ethylpyridine-3,4-diamine
Uniqueness
N4-(Cyclopropylmethyl)-6-methylpyridine-3,4-diamine is unique due to the specific positioning of the cyclopropylmethyl and methyl groups on the pyridine ring. This unique structure can result in distinct chemical and biological properties, making it a valuable compound for various research applications.
属性
CAS 编号 |
1956322-76-1 |
|---|---|
分子式 |
C10H15N3 |
分子量 |
177.25 g/mol |
IUPAC 名称 |
4-N-(cyclopropylmethyl)-6-methylpyridine-3,4-diamine |
InChI |
InChI=1S/C10H15N3/c1-7-4-10(9(11)6-12-7)13-5-8-2-3-8/h4,6,8H,2-3,5,11H2,1H3,(H,12,13) |
InChI 键 |
AWHIEGUHNZFTBA-UHFFFAOYSA-N |
规范 SMILES |
CC1=CC(=C(C=N1)N)NCC2CC2 |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


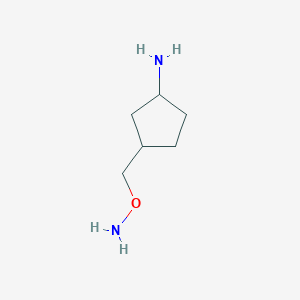
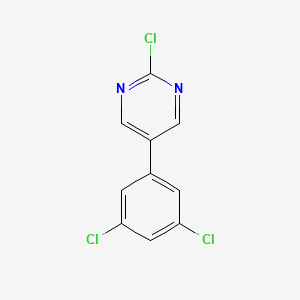

![8-Amino-7-chloro[1,2,4]triazolo[1,5-c]pyrimidin-2(3h)-one](/img/structure/B13096405.png)
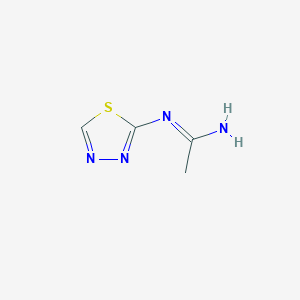
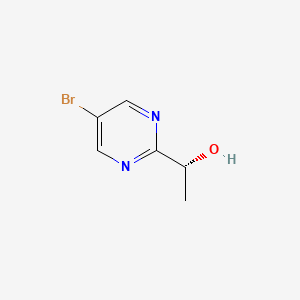
![(8S,9S,10R,13S,14S,17S)-2-(3-chlorophenyl)-N'-hydroxy-10,13-dimethyl-2,3,4,7,8,9,11,12,14,15,16,17-dodecahydro-1H-cyclopenta[a]phenanthrene-17-carboximidamide](/img/structure/B13096415.png)
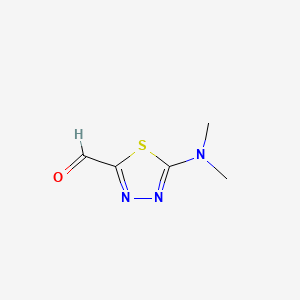

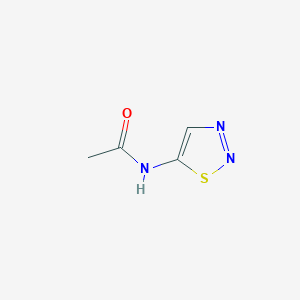
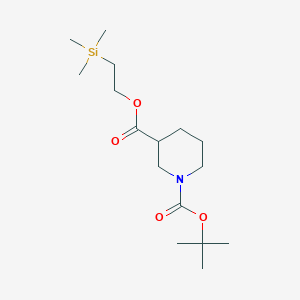
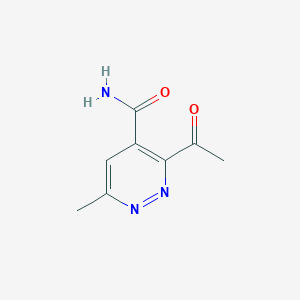
![2-Isopropyl-[1,2,4]triazolo[1,5-A]pyridine-6-carbaldehyde](/img/structure/B13096447.png)

